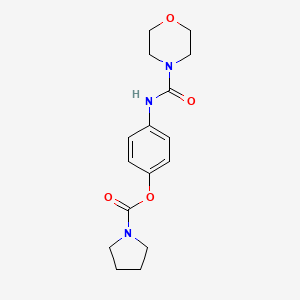

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

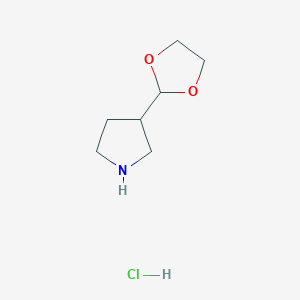

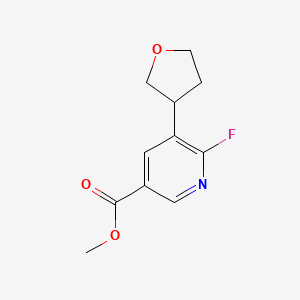

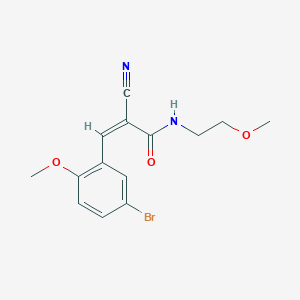

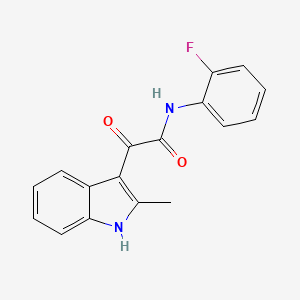

The compound “4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a morpholine ring, a carboxamide group, a phenyl ring, and a pyrrolidine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and it also contains an ether group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a morpholine ring, both of which are saturated heterocycles . The presence of these rings, along with the carboxamide and carboxylate groups, contribute to the three-dimensional structure of the molecule. The stereochemistry of the molecule would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide and carboxylate groups could potentially make this compound reactive towards acids and bases . The pyrrolidine and morpholine rings could also undergo reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, morpholine is a colorless liquid with a weak, ammonia-like odor . Pyrrolidine is also a colorless liquid, and it is miscible with water and most organic solvents . The specific properties of “this compound” are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest, including derivatives related to pyrrolidine and morpholine, demonstrates the chemical versatility of these compounds. These derivatives have been characterized by various spectroscopic methods, indicating their potential in pharmacological applications (Bijev, Prodanova, & Nankov, 2003).

Biological Activities and Applications

- Amino derivatives of 1,8-naphthalic anhydride, including morpholine and pyrrolidine derivatives, have been utilized to produce dyes for synthetic-polymer fibers, showcasing the application of these compounds in materials science (Peters & Bide, 1985).

- Polycationic phosphorus dendrimers with various types of amine terminal groups, including pyrrolidine and morpholine, have low cytotoxicity and can interact with DNA, suggesting their use in gene delivery and transfection experiments (Padié et al., 2009).

- Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and showed moderate cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Liu et al., 2016).

Chemical Interactions and Mechanisms

- The tautomerism of enamines derived from 2-tetralone, focusing on the nucleophilic behavior between morpholine and pyrrolidine enamines, has been investigated, providing insights into the chemical reactivity of these compounds (Pitacco et al., 1974).

- Synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives with morpholine and pyrrolidine, offer examples of their reactivity and potential in creating novel compounds with specific properties (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Mecanismo De Acción

Target of Action

Compounds containing a pyrrolidine ring have been found to interact with a variety of biological targets .

Mode of Action

Without specific information on “4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate”, it’s difficult to detail its mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of molecules, which can influence their binding mode to proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Propiedades

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c20-15(18-9-11-22-12-10-18)17-13-3-5-14(6-4-13)23-16(21)19-7-1-2-8-19/h3-6H,1-2,7-12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEHLCWVDWVRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Tert-butylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2616361.png)

![N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2616362.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)